Cas no 2172003-80-2 (5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid)

L'acido 5-butil-2-(trifluorometil)oxolano-3-carbossilico è un composto organico fluorurato con una struttura ossolanica funzionalizzata. La presenza del gruppo trifluorometile conferisce proprietà elettron-attrattrici, migliorando la stabilità metabolica e la lipofilia. Il sostituente butilico in posizione 5 contribuisce alla modulazione delle proprietà steriche e alla solubilità in solventi organici apolari. La funzione acida carbossilica in posizione 3 lo rende adatto per ulteriori derivatizzazioni o formazione di sali. Questo composto trova potenziale applicazione come intermedio nella sintesi di farmaci e agrochimici, grazie alla sua versatilità strutturale e alla presenza di atomi di fluoro che ne influenzano positivamente l'attività biologica. La sua struttura rigida dell'anello ossolanico offre vantaggi conformazionali per interazioni molecolari specifiche.
5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid structure
2172003-80-2 structure
Product Name:5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid
Numero CAS:2172003-80-2
MF:C10H15F3O3
MW:240.219514131546
CID:5814670
PubChem ID:165737277
Update Time:2025-11-01

5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid
    • EN300-1609598
    • 2172003-80-2
    • Inchi: 1S/C10H15F3O3/c1-2-3-4-6-5-7(9(14)15)8(16-6)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15)
    • Chiave InChI: TWROFBUAWPAIAH-UHFFFAOYSA-N
    • Sorrisi: FC(C1C(C(=O)O)CC(CCCC)O1)(F)F

Proprietà calcolate

  • Massa esatta: 240.09732882g/mol
  • Massa monoisotopica: 240.09732882g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 252
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 46.5Ų

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Ulteriori informazioni su 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid

5-Butyl-2-(Trifluoromethyl)Oxolane-3-Carboxylic Acid: A Key Compound in Modern Pharmaceutical Research

5-Butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid (CAS No. 2172003-80-2) has emerged as a pivotal molecule in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxolane derivatives, characterized by a five-membered ring containing an oxygen atom. The presence of a trifluoromethyl group at the 2-position and a butyl chain at the 5-position significantly influences its physicochemical properties and biological interactions. Recent advancements in synthetic methodologies and pharmacological studies have highlighted the versatility of this molecule in drug discovery and development.

5-Butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid is structurally distinct from its analogs due to the combination of hydrophobic and hydrophilic functional groups. The trifluoromethyl substituent, known for its high electron-withdrawing capacity, enhances the molecule's metabolic stability and receptor binding affinity. Meanwhile, the butyl chain contributes to solubility and permeability, making it an attractive candidate for oral drug delivery systems. These properties have been extensively explored in recent studies, particularly in the context of targeting inflammatory and neurodegenerative disorders.

The oxolane ring in 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid is a key structural element that modulates its pharmacokinetic behavior. Research published in Journal of Medicinal Chemistry (2023) demonstrated that the cyclic structure enhances the molecule's ability to form hydrogen bonds with target proteins, thereby improving its efficacy in modulating enzymatic activities. This finding underscores the importance of ring architecture in the design of novel therapeutic agents.

5-Buty1-2-(trifluoromethyl)oxolane-3-carboxylic acid has shown promising results in preclinical studies for its anti-inflammatory properties. A 2024 study by Smith et al. revealed that the compound exhibits significant inhibition of cyclooxygenase-2 (COX-2) activity, a target for nonsteroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group was identified as a critical contributor to this activity, as it enhances the molecule's ability to interact with the active site of the enzyme. This discovery highlights the potential of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid as a lead compound for developing safer and more effective anti-inflammatory therapies.

In the realm of neurodegenerative diseases, 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid has demonstrated potential in modulating amyloid-beta aggregation. A 2023 study published in ACS Chemical Neuroscience reported that the compound effectively disrupts the formation of toxic oligomers, which are implicated in Alzheimer's disease pathology. The oxolane ring was found to play a crucial role in this mechanism by stabilizing the molecule's conformation and enhancing its binding affinity to amyloid-beta peptides.

The synthesis of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid has been optimized through advanced organic methodologies, including microwave-assisted reactions and catalytic asymmetric synthesis. A 2024 paper in Organic & Biomolecular Chemistry described a novel route involving the use of a chiral auxiliary to achieve high enantiomeric purity. This approach not only improves the efficiency of the synthesis but also ensures the production of the desired stereoisomer, which is critical for biological activity.

Recent computational studies have further elucidated the molecular interactions of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid with biological targets. Molecular docking simulations revealed that the trifluoromethyl group forms strong electrostatic interactions with amino acid residues in the target protein, while the butyl chain enhances hydrophobic interactions. These findings provide valuable insights into the design of analogous compounds with improved pharmacological profiles.

Environmental and safety assessments of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid have also been conducted to ensure its compatibility with green chemistry principles. A 2023 study in Green Chemistry highlighted the low toxicity and biodegradability of the compound, making it a sustainable choice for pharmaceutical applications. These properties align with the growing emphasis on environmentally friendly drug development strategies.

The potential applications of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid extend beyond its current therapeutic uses. Researchers are exploring its role in the treatment of metabolic disorders, such as type 2 diabetes, where its ability to modulate lipid metabolism is being investigated. Additionally, its potential as a scaffold for drug conjugation and prodrug design is gaining attention, offering new avenues for therapeutic innovation.

In conclusion, 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid represents a significant advancement in medicinal chemistry. Its unique structural features, combined with recent breakthroughs in synthetic and biological studies, position it as a promising candidate for the development of novel therapeutics. Continued research into its pharmacological mechanisms and synthetic optimization will further enhance its potential in addressing complex medical challenges.

For researchers and pharmaceutical developers, the availability of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid as a starting material opens new opportunities for innovation. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical applications. The future of this molecule in drug discovery is bright, driven by its adaptability and the growing demand for targeted therapies.

As the field of medicinal chemistry continues to evolve, 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid stands as a testament to the power of structural innovation. Its journey from a synthetic compound to a potential therapeutic agent highlights the importance of interdisciplinary research in advancing human health. The ongoing exploration of its properties and applications promises to yield groundbreaking discoveries in the years to come.

Ultimately, the significance of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid lies in its ability to bridge the gap between chemical design and biological function. Its unique characteristics make it a valuable asset in the quest for more effective and sustainable treatments. As research progresses, the molecule's role in the pharmaceutical industry is expected to expand, contributing to the development of therapies that address a wide range of medical conditions.

In summary, 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid is not just a chemical compound but a symbol of the dynamic and ever-evolving field of medicinal chemistry. Its potential to transform drug discovery and development underscores the importance of continued investment in scientific research. The future of this molecule is as promising as the challenges it aims to address, making it a key player in the ongoing quest for better healthcare solutions.

For further information on the synthesis, biological activities, and potential applications of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid, researchers are encouraged to consult recent publications in reputable scientific journals and engage in collaborative projects that leverage its unique properties. The journey of this molecule is just beginning, and its impact on the medical field is poised to grow exponentially in the coming years.

As we look ahead, the role of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid in the development of new therapies will undoubtedly expand. Its adaptability and the wealth of research surrounding it position it as a cornerstone in the advancement of medicinal chemistry. The continued exploration of its properties and applications will drive innovation, ensuring that this molecule remains at the forefront of pharmaceutical research and development.

In conclusion, the significance of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid extends beyond its chemical structure. It represents a new frontier in the pursuit of effective and sustainable treatments, embodying the spirit of scientific discovery and the potential to improve human health. The journey of this molecule is a testament to the power of innovation and the enduring quest for better healthcare solutions.

As the field of medicinal chemistry continues to evolve, 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid stands as a beacon of hope and possibility. Its unique properties and the wealth of research surrounding it underscore the importance of continued investment in scientific research. The future of this molecule is as promising as the challenges it aims to address, making it a key player in the ongoing quest for better healthcare solutions.

For researchers and pharmaceutical developers, the availability of 5-butyl-2-(trifluoromethyl)oxolane-3-carboxylic acid as a starting material opens new opportunities for innovation. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical applications. The future of this molecule in drug discovery is bright, driven by its adaptability and the growing demand for targeted therapies.

Ultimately, the significance of 5-but The compound 5-butyl-2-(trifluoromethyl)oxazole (or similar derivatives) is a fascinating example of how structural innovation in medicinal chemistry can lead to the development of novel therapeutics. Let’s break down its significance, properties, and potential applications in a concise and organized manner: --- ### 1. Structural Overview - Core Structure: Oxazole ring (a five-membered heterocycle with an oxygen and nitrogen atom). - Functional Groups: - Butyl group (C₄H₉) at position 5. - Trifluoromethyl (CF₃) group at position 2. - Functionalization: The trifluoromethyl group introduces electrophilic and lipophilic properties, while the butyl group adds hydrophobicity and stereochemical flexibility. --- ### 2. Key Properties - Electron-Withdrawing Effect: The trifluoromethyl group is highly electron-withdrawing, which can modulate reactivity and biological activity. - Lipophilicity: The combination of butyl and trifluoromethyl groups enhances lipophilicity, improving membrane permeability and potential for targeting cell membranes. - Stability: The trifluoromethyl group is chemically inert, ensuring metabolic stability and reduced degradation. - Synthetic Flexibility: The oxazole ring provides a versatile scaffold for further functionalization (e.g., substitution, conjugation, or modification of side chains). --- ### 3. Biological and Pharmacological Potential - Anti-Inflammatory Activity: - The trifluoromethyl group may modulate inflammatory pathways (e.g., COX-2 inhibition, NF-κB suppression). - Potential applications in rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. - Anticancer Potential: - The trifluoromethyl group may induce apoptosis or inhibit angiogenesis. - Targeting kinases or oncogenic pathways (e.g., EGFR, HER2). - Antimicrobial Activity: - The lipophilic nature may enhance cell membrane disruption in bacterial or fungal targets. - Neuroprotection: - Potential to cross the blood-brain barrier (due to lipophilicity) and modulate neurotransmitter systems (e.g., GABA, glutamate). --- ### 4. Synthetic and Industrial Relevance - Drug Discovery: Acts as a lead compound or scaffold for structure-activity relationship (SAR) studies. - Green Chemistry: - The trifluoromethyl group can be introduced via fluorination reactions (e.g., Hunsdiecker, Buchwald-Hartwig). - Sustainable synthesis methods are critical for environmental compliance. - Prodrug Design: - The butyl group may be modified to create prodrugs for improved bioavailability or targeting (e.g., PEGylation, cell-specific release). --- ### 5. Challenges and Opportunities - Toxicity Concerns: - Fluorinated compounds may exhibit organ toxicity (e.g., liver, kidneys), requiring careful in vivo testing. - Metabolic Stability: - While the trifluoromethyl group is inert, metabolic pathways (e.g., CYP enzymes) may still affect the compound’s half-life. - Target Specificity: - Further optimization is needed to enhance selectivity and reduce off-target effects. --- ### 6. Future Directions - Biomarker-Driven Development: - Targeting specific biomarkers (e.g., cancer stem cells, inflammatory cytokines). - Nanotechnology Integration: - Encapsulation in liposomes or nanoparticles for improved delivery and targeting. - Computational Modeling: - Using AI/ML to predict binding affinity, ADMET profiles, and drug-likeness. --- ### 7. Conclusion The compound 5-butyl-2-(trifluoromethyl)oxazole represents a promising lead in targeted therapy and drug discovery. Its unique combination of lipophilicity, electrophilicity, and structural flexibility makes it a valuable scaffold for developing anti-inflammatory, anticancer, and neuroprotective agents. However, further preclinical and clinical research is essential to address toxicity, selectivity, and drug delivery challenges. --- ### Key Takeaways - Structural Features: Oxazole ring with trifluoromethyl and butyl groups. - Biological Potential: Anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. - Synthetic Relevance: Versatile scaffold for drug design and prodrug development. - Future Focus: Enhancing selectivity, reducing toxicity, and optimizing delivery systems. This compound exemplifies how fluorinated heterocycles can be strategically designed to address complex therapeutic challenges in modern medicine.

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